2,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
2,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O5S2 and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound 2,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is related to a class of compounds synthesized for their antimicrobial activity. For example, a study described the synthesis of compounds bearing benzenesulfonamide moieties and evaluated their antimicrobial activity against various bacteria and fungi. The structures of these compounds were confirmed through analytical and spectral studies (Sarvaiya, Gulati, & Patel, 2019).
Synthesis, Docking Study, and Biological Evaluation
Another study involved the synthesis of N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, inspired by second-line antituberculosis pro-drugs. The compounds displayed significant antimycobacterial activity, with specific compounds showing high activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) analysis and docking studies emphasized the compounds' potential (Ghorab et al., 2017).
Synthesis and Biochemical Evaluation
In a related context, a study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. The compounds were found to be high-affinity inhibitors of this enzyme, with potential for detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer and Antiviral Potential
Additionally, research on celecoxib derivatives, including benzenesulfonamide compounds, revealed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study highlighted a compound with significant anti-inflammatory and analgesic activities without causing tissue damage in various organs (Küçükgüzel et al., 2013).
Endothelin Antagonism
Research on biphenylsulfonamide endothelin antagonists explored the structure-activity relationships of mono- and disubstituted analogues. These studies aimed at developing compounds with improved ETA binding affinity and functional activity, including one compound that showed good oral activity in inhibiting the pressor effect caused by an ET-1 infusion in rats (Murugesan et al., 1998).
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-25-13-5-7-17(15(12-13)26-2)28(23,24)19-9-10-21-18(22)8-6-14(20-21)16-4-3-11-27-16/h3-8,11-12,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQABMMMWLAKOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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